molecular formula C18H13ClN2O7S B5057055 ethyl [(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B5057055
M. Wt: 436.8 g/mol
InChI Key: NDHQVRYITFMYOS-OVCLIPMQSA-N
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Description

Ethyl [(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with a molecular formula of C16H11ClN2O4S2 This compound is characterized by its unique structure, which includes a furan ring, a thiazolidine ring, and a nitrophenyl group

Preparation Methods

The synthesis of ethyl [(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through the reaction of appropriate precursors under specific conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a nitro group is added to the phenyl ring.

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed through a cyclization reaction involving sulfur-containing reagents.

    Final Coupling: The final step involves coupling the furan ring, nitrophenyl group, and thiazolidine ring to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl [(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions involve the breaking of chemical bonds through the addition of water, leading to the formation of different products.

Scientific Research Applications

Ethyl [(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl [(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl [(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(5E)-5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O7S/c1-2-27-16(22)9-20-17(23)15(29-18(20)24)8-11-4-6-14(28-11)12-7-10(21(25)26)3-5-13(12)19/h3-8H,2,9H2,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHQVRYITFMYOS-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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